molecular formula C8H7FN2O B8468695 5-amino-7-fluoro-1,3-dihydro-2H-indol-2-one

5-amino-7-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No.: B8468695
M. Wt: 166.15 g/mol
InChI Key: IMITYUVWVKDQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-7-fluoro-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

5-amino-7-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H7FN2O/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2,10H2,(H,11,12)

InChI Key

IMITYUVWVKDQNS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)N)F)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-fluoro-5-nitro-1,3-dihydro-2H-indol-2-one (8.5 g, 43.3 mmol) from Step 1 of this example was dissolved with stirring in 1:1 EtOH and EtOAc (433 ml). Palladium on carbon (10%, 2.55 g) was added and the slurry degassed and placed under an atmosphere of hydrogen (3×) and stirred at RT for 3 hours. The mixture was filtered through CELITE, the filter cake washed with EtOAc (3×100 ml), the filtrates combined and the volatiles removed in vacuum to give the titled compound.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
433 mL
Type
solvent
Reaction Step Two
Quantity
2.55 g
Type
catalyst
Reaction Step Three

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